molecular formula C8H10BrClN2 B2744709 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine CAS No. 1353101-79-7

5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine

Cat. No.: B2744709
CAS No.: 1353101-79-7
M. Wt: 249.54
InChI Key: QQCTYEFLRQLIKI-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C8H10BrClN2. This compound is characterized by the presence of bromine, chlorine, isopropyl, and methyl substituents on a pyrimidine ring. It is primarily used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process typically includes rigorous purification steps such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while coupling reactions with boronic acids would produce biaryl pyrimidine derivatives .

Scientific Research Applications

5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor modulators.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine is largely dependent on its role as an intermediate in the synthesis of other compounds. It can interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the isopropyl and methyl groups can influence the compound’s hydrophobic interactions and steric effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-chloro-2-methylpyrimidine
  • 5-Bromo-4-chloro-2-isopropylpyrimidine
  • 5-Bromo-4-chloro-6-methylpyrimidine

Uniqueness

5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which can significantly influence its reactivity and the types of reactions it can undergo. The presence of both bromine and chlorine atoms allows for selective substitution reactions, while the isopropyl and methyl groups provide steric hindrance and hydrophobic interactions that can be exploited in the design of biologically active molecules.

Properties

IUPAC Name

5-bromo-4-chloro-6-methyl-2-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrClN2/c1-4(2)8-11-5(3)6(9)7(10)12-8/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCTYEFLRQLIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)C)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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